molecular formula C13H16N2O2 B12174341 N-(3,4-dimethylphenyl)-5-oxoprolinamide

N-(3,4-dimethylphenyl)-5-oxoprolinamide

Cat. No.: B12174341
M. Wt: 232.28 g/mol
InChI Key: BURVMWJGQAAQFY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-oxoprolinamide is an organic compound characterized by the presence of a 3,4-dimethylphenyl group attached to a 5-oxoprolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-oxoprolinamide typically involves the reaction of 3,4-dimethylaniline with a suitable acylating agent. One common method is the reaction of 3,4-dimethylaniline with 5-oxoproline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-oxoprolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-oxoprolinamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-5-oxoprolinamide
  • N-(3,5-dimethylphenyl)-5-oxoprolinamide
  • N-(2,4-dimethylphenyl)-5-oxoprolinamide

Uniqueness

N-(3,4-dimethylphenyl)-5-oxoprolinamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C13H16N2O2/c1-8-3-4-10(7-9(8)2)14-13(17)11-5-6-12(16)15-11/h3-4,7,11H,5-6H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

BURVMWJGQAAQFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC(=O)N2)C

Origin of Product

United States

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